molecular formula C9H8ClN3O B7575997 2-chloro-N-(1H-indazol-4-yl)acetamide

2-chloro-N-(1H-indazol-4-yl)acetamide

Cat. No.: B7575997
M. Wt: 209.63 g/mol
InChI Key: MFLCYMDYYHLOFV-UHFFFAOYSA-N
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Description

2-Chloro-N-(1H-indazol-4-yl)acetamide is a chloroacetamide derivative featuring an indazole ring substituted at the 4-position. The compound comprises a chloro-substituted acetamide moiety (ClCH2CONH-) linked to the nitrogen of the 1H-indazol-4-yl group. Indazole, a bicyclic aromatic system with two adjacent nitrogen atoms, imparts unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-(1H-indazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c10-4-9(14)12-7-2-1-3-8-6(7)5-11-13-8/h1-3,5H,4H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFLCYMDYYHLOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure and Reaction Conditions

In a representative protocol, 1H-indazol-4-amine (1 equiv.) is dissolved in acetone with potassium carbonate (1.5–2.0 equiv.) as a base. Chloroacetyl chloride (1.2–1.5 equiv.) is added dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 3–4 hours, with progression monitored by thin-layer chromatography (TLC). Post-reaction, the product is quenched in ice water, filtered, and recrystallized from methanol or ethanol to yield pure 2-chloro-N-(1H-indazol-4-yl)acetamide.

Critical Parameters :

  • Solvent Selection : Acetone and dichloromethane are preferred for their ability to dissolve both the amine and acyl chloride while stabilizing intermediates.

  • Base Compatibility : Potassium carbonate outperforms triethylamine in minimizing esterification byproducts, as noted in comparative studies.

  • Temperature Control : Exothermic reactions require cooling to prevent decomposition of the thermally labile indazole ring.

Spectroscopic Characterization

The compound exhibits distinct spectral features:

  • 1H NMR (400 MHz, CDCl3): δ 8.19 (br s, 1H, NH), 8.11 (s, 1H, indazole-H), 7.67 (d, J = 7.2 Hz, 1H), 7.43–7.36 (m, 2H), 4.85 (s, 2H, CH2Cl).

  • IR (KBr) : 1690 cm⁻¹ (C=O stretch), 697 cm⁻¹ (C-Cl stretch).

  • Mass Spectrometry : ESI-MS m/z 250.02 [M + Na]⁺ (calculated for C₉H₇ClN₃ONa: 250.01).

Coupling Agent-Mediated Synthesis

For substrates with poor nucleophilicity, coupling agents such as propylphosphonic anhydride (T3P) enhance acylation efficiency. This method, adapted from pyrazol-5-yl acetamide syntheses, avoids harsh conditions that might degrade the indazole moiety.

Protocol Using T3P

A solution of 1H-indazol-4-amine (0.23 mmol) and chloroacetic acid (0.23 mmol) in dichloromethane is treated with T3P (0.27 mmol) and triethylamine (0.69 mmol). The reaction proceeds at room temperature for 12 hours, followed by aqueous workup and column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

Advantages :

  • Higher yields (78–85%) compared to direct acylation.

  • Reduced side products from over-acylation.

Alternative Solvent Systems and Scalability

Toluene-Based Reflux Method

Adapted from diphenylacetamide syntheses, this approach refluxes 1H-indazol-4-amine and chloroacetyl chloride in toluene with anhydrous potassium carbonate. The prolonged heating (10–12 hours) ensures complete conversion, though yields (65–70%) are marginally lower due to thermal decomposition.

Dimethylformamide (DMF) as a Polar Aprotic Solvent

In DMF, reaction times reduce to 1–2 hours at 60°C. However, purification challenges arise due to high boiling points, necessitating chromatographic separation.

Comparative Analysis of Methodologies

Method Solvent Base Temperature Yield Purity
Direct AcylationAcetoneK₂CO₃RT70–75%>95%
T3P-MediatedDichloromethaneEt₃NRT78–85%>98%
Reflux (Toluene)TolueneK₂CO₃110°C65–70%90–92%
DMF AcceleratedDMFK₂CO₃60°C68–72%85–88%

Troubleshooting and Optimization

Common Challenges

  • Low Yields : Often due to incomplete dissolution of 1H-indazol-4-amine. Pre-dissolving the amine in warm acetone improves reactivity.

  • Byproduct Formation : Excess chloroacetyl chloride leads to diacetylated products. Stoichiometric control (1:1.2 amine:acyl chloride) mitigates this.

Recrystallization Strategies

Recrystallization from methanol yields needle-like crystals with higher purity (melting point: 189–191°C). Ethanol/water mixtures (3:1) are alternatives for scale-up .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1H-indazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity and thereby exerting therapeutic effects . The compound may also interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-chloro-N-(1H-indazol-4-yl)acetamide with analogous chloroacetamides and heterocyclic derivatives, emphasizing structural, synthetic, and physicochemical distinctions.

Structural Analogues with Aromatic Substitutions

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)

  • Structure : Features a dichlorophenyl group and a thiazole ring instead of indazole.
  • Key Differences :

  • The thiazole ring introduces sulfur, enhancing coordination capabilities for metal-binding applications .
  • The dichlorophenyl group increases lipophilicity (LogP ≈ 3.2) compared to the indazole system (predicted LogP ~2.8 for the target compound) .

2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide

  • Structure : Substituted phenyl ring with ethyl and methyl groups.
  • Key Differences :

  • The absence of a fused heterocyclic system reduces planarity, likely decreasing π-π stacking interactions compared to indazole derivatives.
  • Higher steric hindrance from the ethyl/methyl groups may reduce reactivity in alkylation reactions .

Heterocyclic Analogues

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide

  • Structure : Pyrazole ring linked to a phenylacetamide.
  • Key Differences :

  • The pyrazole ring is monocyclic, offering fewer hydrogen-bonding sites than indazole.
  • Lower molecular weight (MW 203.71 vs. ~223.67 for the indazole compound) may influence solubility and pharmacokinetics .

2-Chloro-N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]acetamide (C₁₃H₁₀ClN₃OS)

  • Structure : Combines indole and thiazole rings.
  • Key Differences :

  • Higher complexity (Topological Polar Surface Area = 86.5 Ų vs. ~60 Ų for the indazole compound) may affect membrane permeability .

Aliphatic and Cycloaliphatic Derivatives

2-Chloro-N-(4-ethylcyclohexyl)acetamide (C₁₀H₁₈ClNO) Structure: Cyclohexyl group with an ethyl substituent. Key Differences:

  • The aliphatic cyclohexyl group drastically increases hydrophobicity (XLogP3 = 2.8) compared to aromatic systems.
  • Reduced aromatic interactions limit applications in targeting DNA or enzymes reliant on planar binding sites .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight XLogP3 Hydrogen Bond Donors Key Structural Features
This compound C₉H₇ClN₃O 223.67 (calc.) ~2.5 1 Indazole ring, chloroacetamide
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 3.2 1 Dichlorophenyl, thiazole
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₄ClNO 227.69 3.0 1 Ethyl/methyl-substituted phenyl
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 203.71 2.8 1 Cyclohexyl, ethyl group
N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide C₁₀H₁₁N₃O 189.22 1.5 1 Pyrazole, phenylacetamide

Research Findings and Implications

  • Reactivity: The α-chloroacetamide group in this compound is more electrophilic than non-halogenated analogues, enabling nucleophilic substitutions (e.g., with thiols or amines) for derivatization .
  • Biological Activity : Indazole derivatives often exhibit kinase inhibition or anticancer activity due to their planar structure, a trait absent in aliphatic analogues like 2-chloro-N-(4-ethylcyclohexyl)acetamide .
  • Crystallography : Unlike thiazole or phenyl derivatives, indazole’s fused ring system may promote unique crystal packing via N–H···N and C–H···Cl interactions, though specific data for the target compound remains unpublished .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-chloro-N-(1H-indazol-4-yl)acetamide, and what methodological considerations are critical for optimizing yield?

  • Answer : The compound is typically synthesized via nucleophilic substitution, where the indazole nitrogen reacts with chloroacetyl chloride. Key steps include:

  • Reagent control : Use anhydrous conditions to avoid hydrolysis of chloroacetyl chloride.
  • Temperature : Reactions are often conducted at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .
    • Table : Example Reaction Conditions
StepReagents/ConditionsYield (%)
AcylationChloroacetyl chloride, DCM, 0°C, 2h65–75
WorkupEthanol recrystallization>95 purity

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the acetamide linkage and indazole substitution patterns (e.g., δ 4.2 ppm for CH2_2Cl).
  • Mass spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 224.05) .
  • Elemental analysis : Confirms C, H, N, Cl ratios within ±0.4% .

Q. What preliminary biological screening assays are suitable for assessing its bioactivity?

  • Answer :

  • Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to evaluate binding affinity .
  • Antimicrobial testing : Broth microdilution (MIC against Gram+/Gram− bacteria) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

  • Answer :

  • X-ray diffraction : Single-crystal analysis using SHELXL ( ) or WinGX ( ) refines bond lengths/angles and identifies Cl···H interactions.
  • Key parameters :
  • Twinned data : Use SHELXL’s TWIN/BASF commands for refinement .
  • Disorder modeling : PART instructions resolve overlapping atoms in the indazole ring .
    • Example Data :
ParameterValue
Space groupP21_1/c
R-factor<0.05

Q. What strategies address contradictions in biological activity data across studies?

  • Answer :

  • Dose-response reevaluation : Test activity at logarithmic concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Structural analogs : Compare with derivatives (e.g., pyrazole or indole analogs) to isolate pharmacophore contributions .
  • Assay standardization : Use ATP-level normalization in kinase assays to control for cell viability .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Answer :

  • Docking studies : AutoDock Vina or Schrödinger Suite to model binding poses in kinase ATP pockets.
  • MD simulations : GROMACS for stability analysis (e.g., RMSD <2 Å over 100 ns) .
    • Table : Example Docking Scores
Target (PDB ID)Binding Energy (kcal/mol)
EGFR (1M17)−8.2
CDK2 (1AQ1)−7.5

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Answer :

  • Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) for stereocontrol .
  • Process analytics : In-line FTIR monitors reaction progress to avoid racemization .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Answer :

  • Solvent screening : Use Hansen solubility parameters (δD_D, δP_P, δH_H) to rationalize discrepancies.
  • Example : High δH_H (e.g., DMSO) disrupts H-bonding in the acetamide, increasing solubility .

Methodological Best Practices

  • Crystallography : Always validate SHELXL refinement with Rfree_{free} (5% of reflections) .
  • Bioassays : Include positive controls (e.g., staurosporine for kinase inhibition) .

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